Superior Potency in Cellular Cholesterol Synthesis vs. Statins
In intact HepG2 cells, FR194738 free base inhibits cholesterol biosynthesis with significantly greater potency than the HMG-CoA reductase inhibitors simvastatin, fluvastatin, and pravastatin. The IC50 of FR194738 for inhibiting cholesterol synthesis from [14C]acetate was 2.1 nM, compared to 40 nM for simvastatin, 28 nM for fluvastatin, and 5100 nM for pravastatin [1]. This represents a 19-fold, 13-fold, and >2400-fold increase in potency, respectively.
| Evidence Dimension | Inhibition of cholesterol biosynthesis in intact cells |
|---|---|
| Target Compound Data | IC50 = 2.1 nM |
| Comparator Or Baseline | Simvastatin (IC50 = 40 nM); Fluvastatin (IC50 = 28 nM); Pravastatin (IC50 = 5100 nM) |
| Quantified Difference | FR194738 is 19x more potent than simvastatin, 13x more potent than fluvastatin, and >2400x more potent than pravastatin. |
| Conditions | Intact HepG2 cells; cholesterol synthesis from [14C]acetate |
Why This Matters
This head-to-head data demonstrates FR194738's superior potency in a cellular context, making it a more effective research tool for inhibiting cholesterol synthesis at low concentrations, which can reduce off-target effects in complex experimental systems.
- [1] Sawada M, et al. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells. Eur J Pharmacol. 2001;431(1):11-6. doi:10.1016/s0014-2999(01)01411-x View Source
